ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by its triazatricyclo framework, which is a fused ring system containing nitrogen atoms The presence of a nitrobenzoyl group and an ethyl ester functional group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazatricyclo framework: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitrobenzoyl group: This can be achieved through a nitration reaction, where a benzoyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the carboxylic acid derivative.
Scientific Research Applications
Ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitrobenzoyl group can participate in redox reactions, while the triazatricyclo framework can interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(2-aminobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 6-(2-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrobenzoyl group in ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate imparts unique chemical reactivity and potential biological activity. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H21N5O6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H21N5O6/c1-3-12-28-20-16(23(31)27-13-8-7-11-19(27)25-20)14-17(24(32)35-4-2)21(28)26-22(30)15-9-5-6-10-18(15)29(33)34/h5-11,13-14H,3-4,12H2,1-2H3 |
InChI Key |
MJRPYUPPXJDVLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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